molecular formula C9H5N3S B14465141 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile CAS No. 72770-70-8

4-Phenyl-1,2,3-thiadiazole-5-carbonitrile

Cat. No.: B14465141
CAS No.: 72770-70-8
M. Wt: 187.22 g/mol
InChI Key: DWVGOUYJXHXHPZ-UHFFFAOYSA-N
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Description

4-Phenyl-1,2,3-thiadiazole-5-carbonitrile is a heterocyclic compound that features a thiadiazole ring fused with a phenyl group and a nitrile group. This compound is part of the broader class of thiadiazoles, which are known for their diverse biological and chemical properties. Thiadiazoles are often utilized in various fields, including medicinal chemistry, due to their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile typically involves the reaction of phenylthiosemicarbazide with appropriate nitrile compounds under specific conditions. One common method includes the use of phosphorus oxychloride as a dehydrating agent, which facilitates the cyclization process to form the thiadiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Phenyl-1,2,3-thiadiazole-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile involves its interaction with various molecular targets:

    Molecular Targets: It can interact with enzymes, receptors, and DNA, disrupting normal cellular processes.

    Pathways Involved: The compound may inhibit specific enzymes or receptors, leading to altered cellular signaling and function.

Comparison with Similar Compounds

Uniqueness: 4-Phenyl-1,2,3-thiadiazole-5-carbonitrile is unique due to its specific combination of a phenyl group and a nitrile group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

72770-70-8

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

4-phenylthiadiazole-5-carbonitrile

InChI

InChI=1S/C9H5N3S/c10-6-8-9(11-12-13-8)7-4-2-1-3-5-7/h1-5H

InChI Key

DWVGOUYJXHXHPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(SN=N2)C#N

Origin of Product

United States

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